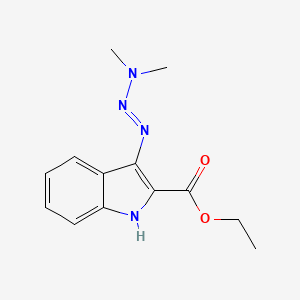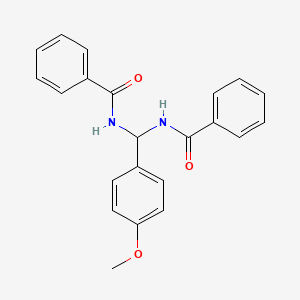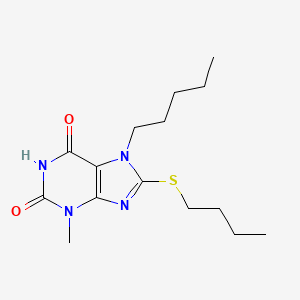
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester is a chemical compound with the molecular formula C13H16N4O2 and a molecular weight of 260.29200. It is known for its unique structure, which includes an indole core substituted with a triazenyl group and an ethyl ester moiety .
Métodos De Preparación
The synthesis of 1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester typically involves the reaction of 1H-indole-2-carboxylic acid with 3,3-dimethyl-1-triazenyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The triazenyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components, resulting in various biological effects. The indole core may also contribute to its activity by interacting with specific receptors or enzymes .
Comparación Con Compuestos Similares
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, propyl ester: Similar structure but with a propyl ester group.
1H-Indole-2-carboxylic acid, 3-(3,3-dimethyl-1-triazenyl)-, butyl ester: Similar structure but with a butyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
89607-71-6 |
|---|---|
Fórmula molecular |
C13H16N4O2 |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
ethyl 3-(dimethylaminodiazenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H16N4O2/c1-4-19-13(18)12-11(15-16-17(2)3)9-7-5-6-8-10(9)14-12/h5-8,14H,4H2,1-3H3 |
Clave InChI |
DMDLMTDOGVTQTA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC=CC=C2N1)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{N-[3-(methoxycarbonyl)(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)]carbam oyl}prop-2-enoic acid](/img/structure/B11985559.png)
![2-(4-chlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-quinolinecarbohydrazide](/img/structure/B11985562.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11985575.png)


![7,9-Dichloro-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985590.png)


![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11985607.png)



![3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985634.png)
![Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B11985637.png)
